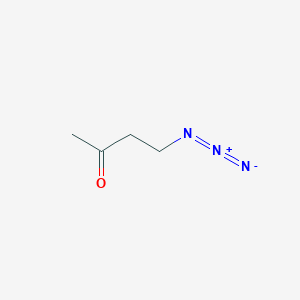

4-Azidobutan-2-one

Description

Significance of Azide-Ketone Bifunctional Compounds in Organic Synthesis

Bifunctional compounds, molecules possessing two distinct reactive groups, are of immense importance in organic synthesis. Azide-ketone compounds, such as 4-azidobutan-2-one, offer chemists the ability to perform sequential or orthogonal reactions, selectively addressing one functional group while leaving the other intact for subsequent transformations. vulcanchem.com The azide (B81097) group, a highly energetic and versatile functionality, can participate in a variety of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and specific formation of stable triazole rings, which are prevalent in medicinal chemistry and materials science. nih.gov

The ketone group, on the other hand, is a classic carbonyl compound that can undergo a plethora of well-established reactions. These include nucleophilic additions, reductions to alcohols, and condensation reactions, providing numerous avenues for molecular elaboration. vulcanchem.com The presence of both an azide and a ketone within the same molecule allows for the synthesis of diverse heterocyclic compounds and complex molecular architectures that would otherwise require multi-step, less efficient synthetic routes. vulcanchem.commdpi.com

Historical Context of Azide Chemistry and Its Evolution in Multipurpose Reagents

The field of azide chemistry dates back to the 19th century, with the first organic azide, phenyl azide, being synthesized by Peter Griess in 1864. Initially, the high energy content of azides led to their investigation primarily for their explosive properties. However, their synthetic utility soon became apparent. The development of the Staudinger reaction and the Huisgen 1,3-dipolar cycloaddition in the 20th century showcased the azide group's potential as a powerful synthetic tool. nih.gov

The advent of "click chemistry" in the early 2000s, with the CuAAC reaction at its forefront, revolutionized the use of azides. nih.govpcbiochemres.com This highly efficient and selective reaction transformed azides into indispensable multipurpose reagents for bioconjugation, drug discovery, and materials science. smolecule.comnih.gov The evolution of azide chemistry from a niche area to a mainstream synthetic methodology has paved the way for the development and application of bifunctional reagents like this compound, which leverage the unique reactivity of the azide group in concert with other functionalities.

Scope and Research Trajectory of this compound as a Chemical Building Block

The research trajectory of this compound is primarily focused on its application as a versatile chemical building block for the synthesis of more complex and functionally rich molecules. vulcanchem.comnih.govnih.govsigmaaldrich.com A significant area of investigation involves its conversion to other valuable intermediates. For instance, it can be transformed into 4-isothiocyanatobutan-2-one (B1656034), a precursor to compounds with potential antimicrobial and anticancer activities. vulcanchem.comnih.gov

Furthermore, the dual functionality of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. vulcanchem.com The azide group can be utilized in cycloaddition reactions to form triazoles, while the ketone can participate in cyclization reactions to generate other ring systems. vulcanchem.commdpi.com Current and future research is likely to continue exploring the development of novel synthetic methodologies that exploit the unique reactivity of this compound. This includes the design of new catalytic systems for its transformations and its incorporation into the synthesis of complex natural products and novel pharmaceutical agents. The compound's role as a linker in bioconjugation and its use in the development of proteolysis-targeting chimeras (PROTACs) are also emerging areas of interest. d-nb.info

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Functional Groups | Azide (-N₃), Ketone (C=O) |

| Reaction Type | Description | Key Reagents/Conditions | Product Type |

| Azide Group Reactions | |||

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms 1,4-disubstituted 1,2,3-triazoles. | Terminal alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Staudinger Reaction | Reduction of the azide to an amine via an aza-ylide intermediate. | Triphenylphosphine (B44618) (PPh₃), then water | Amine |

| Conversion to Isothiocyanate | Reaction with carbon disulfide and triphenylphosphine. vulcanchem.comnih.gov | CS₂, PPh₃ | Isothiocyanate |

| Ketone Group Reactions | |||

| Nucleophilic Addition | Addition of nucleophiles to the carbonyl carbon. | Grignard reagents, organolithiums, cyanides | Alcohols, cyanohydrins |

| Reduction | Conversion of the ketone to a secondary alcohol. | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Wittig Reaction | Reaction with a phosphonium (B103445) ylide to form an alkene. | Phosphonium ylide | Alkene |

| Condensation Reactions | Reaction with amines or hydrazines to form imines or hydrazones. | Amines, hydrazines | Imines, hydrazones |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azidobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-4(8)2-3-6-7-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCWNPXMIPWMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678547 | |

| Record name | 4-Azidobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3777-68-2 | |

| Record name | 4-Azidobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azidobutan 2 One

Classical Approaches to Azide (B81097) Introduction in Ketonic Systems

Traditional methods for synthesizing azido (B1232118) ketones, including 4-azidobutan-2-one, primarily rely on well-established reactions such as nucleophilic substitution and conjugate addition.

Halogenation-Azidation Routes

A common classical strategy involves a two-step process: the α-halogenation of a ketone followed by nucleophilic substitution with an azide salt. For the synthesis of this compound, this would typically start with a suitable 4-halobutan-2-one precursor.

The α-halogenation of ketones can be catalyzed by either acid or base. libretexts.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, which then reacts with a halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This method is often preferred when a monohalogenated product is desired. libretexts.org Base-catalyzed halogenation proceeds via an enolate intermediate. libretexts.org However, the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. libretexts.org

Once the 4-halobutan-2-one is formed, the subsequent azidation is typically achieved by nucleophilic substitution with sodium azide. mdpi.com This reaction is a standard method for introducing the azide functionality. mdpi.com For instance, phenacyl bromides are readily converted to phenacyl azides using sodium azide. mdpi.com

A related approach involves the synthesis of α-azido ketones from α-((4-nitrobenzene)sulfonyl)oxy ketones (α-nosyloxy ketones) via nucleophilic substitution with azide. This method has been shown to be effective for a variety of structures under moderate reaction conditions, providing high yields even for base-sensitive products. mdpi.com

Direct Azidation Strategies

Direct azidation methods offer a more streamlined approach to synthesizing azido ketones by introducing the azide group in a single step. One of the most established methods for preparing this compound is the regioselective conjugate addition of hydrazoic acid (HN₃) to methyl vinyl ketone. vulcanchem.comacs.org This reaction proceeds via a 1,4-addition mechanism, where the nucleophilic azide attacks the β-carbon of the α,β-unsaturated ketone, leading to the desired product with high regioselectivity. vulcanchem.com

Another direct approach involves the reaction of ketones with an azide source in the presence of an oxidizing agent. For example, the use of sodium azide with sodium periodate (B1199274) allows for the α,α-diazidation of benzylic ketones. mdpi.com

Modern and Sustainable Synthetic Pathways

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. This has led to the exploration of catalyst-mediated reactions, green chemistry principles, and flow chemistry applications in the synthesis of this compound and related compounds.

Catalyst-Mediated Azidation Techniques

Various catalytic systems have been developed to facilitate the synthesis of azido ketones with high efficiency and selectivity.

Metal-Based Catalysis : Chiral (salen)Al complexes have been shown to catalyze the highly enantioselective conjugate addition of nitrogen nucleophiles to acyclic α,β-unsaturated ketones. organic-chemistry.org Iron(II) complexes, such as those with chiral N,N'-dioxides, can catalyze the diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org Iron catalysis has also been employed in the radical alkylazidation of electron-deficient alkenes using trimethylsilyl (B98337) azide. organic-chemistry.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) can mediate the oxidation of azide anions in the presence of substituted cyclopropyl (B3062369) alcohols to produce β-functionalized ketones. organic-chemistry.org

Organocatalysis : Tertiary amines can catalyze the β-azidation of α,β-unsaturated carbonyl compounds. organic-chemistry.org A recyclable organocatalyst, Amberlite IRA900N₃, has been used for the azidation of α,β-unsaturated ketones with trimethylsilyl azide under solvent-free conditions, representing a green chemistry approach. organic-chemistry.org Chiral squaramide catalysts have been successfully used for the asymmetric formal H-N₃ insertion of α-carbonyl sulfoxonium ylides, yielding enantioenriched α-azido ketones. rsc.orgnih.gov

| Catalyst Type | Catalyst Example | Reactants | Product Type | Key Features |

| Metal-Based | Chiral (salen)Al complex | α,β-unsaturated ketones, N-nucleophiles | Chiral β-azido ketones | High enantioselectivity organic-chemistry.org |

| Metal-Based | Chiral N,N'-dioxide/Fe(OTf)₂ | α,β-unsaturated ketones | α-bromo-β-azido ketones | High diastereo- and enantioselectivity organic-chemistry.org |

| Metal-Based | Iron catalyst | Alkenes, TMSN₃, Aldehydes | β-azido ketones | Mild reaction conditions organic-chemistry.org |

| Organocatalyst | Tertiary amines | α,β-unsaturated carbonyls, TMSN₃/AcOH | β-azido ketones | Effective catalysis organic-chemistry.org |

| Organocatalyst | Amberlite IRA900N₃ | α,β-unsaturated ketones, TMSN₃ | β-azido ketones | Solvent-free, recyclable catalyst organic-chemistry.org |

| Organocatalyst | Chiral squaramide | α-carbonyl sulfoxonium ylides, HN₃ source | Enantioenriched α-azido ketones | Mild, asymmetric synthesis rsc.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of azido compounds to minimize environmental impact and enhance safety. The use of recyclable catalysts, such as Amberlite IRA900N₃, is a prime example of this approach. organic-chemistry.org One-pot syntheses that combine multiple reaction steps without isolating intermediates can also reduce waste and improve efficiency. rsc.org For instance, a one-pot system combining enzymatic reduction of azido ketones with chemocatalytic hydrogenation has been developed for the synthesis of amino alcohols. rsc.org The development of synthetic routes using water as a solvent or solvent-free conditions further aligns with green chemistry goals. mdpi.comorganic-chemistry.org

Flow Chemistry Applications in Compound Preparation

Flow chemistry offers significant advantages for the synthesis of energetic compounds like azides, including enhanced safety, better temperature control, and scalability. organic-chemistry.orgeuropa.eu Continuous-flow processes have been developed for the direct azidation of alcohols using trimethylsilyl azide and a recyclable catalyst like Amberlyst-15. organic-chemistry.org A multi-step flow protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles has been reported, which involves the β-azidation of α,β-unsaturated carbonyl compounds in a packed-bed reactor followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a copper tube reactor. rsc.org Such continuous processes can significantly reduce reaction times and improve yields compared to batch methods. acs.org While a specific flow synthesis for this compound is not detailed in the provided results, the successful application of flow chemistry to similar azido compounds suggests its high potential for the safe and efficient production of this compound. organic-chemistry.orgeuropa.eursc.org

Chemo- and Regioselectivity in Synthesis

The concepts of chemoselectivity and regioselectivity are crucial for understanding the synthesis of this compound, as its precursors contain multiple reactive sites.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the synthesis of this compound from a 4-halobutan-2-one, the azide ion chemoselectively attacks the electrophilic carbon bearing the halogen, leaving the ketone carbonyl group intact. While the carbonyl carbon is also electrophilic, the carbon-halogen bond is more susceptible to nucleophilic substitution under these conditions.

Regioselectivity is the preference for bond formation at one position over other possible positions. This is particularly evident in the conjugate addition route. acs.org Methyl vinyl ketone has two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4).

1,2-Addition: Attack at the carbonyl carbon.

1,4-Addition (Conjugate Addition): Attack at the β-carbon.

The reaction of the azide nucleophile with methyl vinyl ketone proceeds with high regioselectivity to yield the 1,4-addition product, this compound. libretexts.orgsurrey.ac.uk This outcome is favored because soft nucleophiles, like the azide ion, preferentially attack the β-carbon of α,β-unsaturated systems. masterorganicchemistry.com Research confirms that the product formed from the reaction of hydrazoic acid with methyl vinyl ketone is indeed this compound, not 3-azidobutan-2-one. surrey.ac.uk

Table 2: Regioselectivity in the Azidation of Methyl Vinyl Ketone

| Reaction Pathway | Site of Nucleophilic Attack | Product | Observed Outcome |

|---|---|---|---|

| 1,4-Addition (Conjugate) | β-Carbon (C4) | This compound | Favored and observed product. surrey.ac.uk |

| 1,2-Addition (Direct) | Carbonyl Carbon (C2) | 2-Azido-3-buten-2-ol | Not the primary product. |

Mechanistic Investigations of this compound Formation

The formation of this compound can be rationalized through well-established reaction mechanisms, depending on the synthetic route employed.

Mechanism 1: Conjugate Addition of Hydrazoic Acid

The 1,4-addition of the azide nucleophile to an α,β-unsaturated ketone like methyl vinyl ketone proceeds through a two-step mechanism. libretexts.org

Nucleophilic Attack: The azide ion (N₃⁻), a soft nucleophile, attacks the electrophilic β-carbon of the conjugated system. This breaks the C=C π-bond, and the electrons are pushed through the conjugated system to the oxygen atom, forming an enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or by the hydrazoic acid itself. This protonation occurs at the α-carbon.

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final product, this compound. libretexts.org

Mechanism 2: SN2 Nucleophilic Substitution

The synthesis from a 4-halobutan-2-one proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmdpi.com The azide ion is an excellent nucleophile for SN2 reactions. libretexts.org

Concerted Reaction: The reaction occurs in a single, concerted step. The azide nucleophile attacks the carbon atom bonded to the halogen (the electrophile) from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org In this state, the carbon atom temporarily adopts a trigonal bipyramidal geometry. masterorganicchemistry.com

Product Formation: As the new carbon-azide bond forms, the carbon-halogen bond breaks simultaneously, with the halogen departing as a halide ion. This process results in an inversion of stereochemistry at the carbon center, although for this compound, the reacting carbon is not a chiral center. libretexts.orgmasterorganicchemistry.com

Reactivity and Transformational Chemistry of 4 Azidobutan 2 One

Azide (B81097) Reactivity: Cycloaddition Chemistry

The azide functional group is well-known for its participation in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocycles. This reactivity is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and mild reaction conditions. libretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, facilitating the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org While specific studies detailing the CuAAC reaction of 4-Azidobutan-2-one are not prevalent in the surveyed literature, its nature as a simple alkyl azide suggests it is a highly suitable substrate for this transformation. The reaction is expected to proceed efficiently in the presence of a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate) or by using a stable copper(I) salt (like CuI or [Cu(PPh₃)₃Br]). beilstein-journals.orgmdpi.com The reaction is robust and can be performed in various solvents, including water, and often requires no special conditions. beilstein-journals.org The resulting product would be a 1-(4-oxobutan-2-yl)-1,2,3-triazole, a versatile scaffold for further chemical elaboration. The reaction kinetics can be second-order with respect to the copper catalyst, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. nih.gov

Table 1: Representative Conditions for CuAAC with Alkyl Azides

| Parameter | Condition | Rationale/Comment | Reference(s) |

| Catalyst | CuSO₄/Sodium Ascorbate or CuI | In situ generation or direct use of Cu(I). | nih.gov |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. | nih.gov |

| Solvent | t-BuOH/H₂O, DMSO, DMF, neat | Highly versatile; aqueous systems are common. | beilstein-journals.orgmdpi.com |

| Temperature | Room Temperature | Reaction is often highly efficient without heating. | beilstein-journals.orgcsic.es |

| Reactants | This compound & Terminal Alkyne | General applicability to a wide range of alkynes. | csic.es |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper catalysis is undesirable, such as in biological systems due to cytotoxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. interchim.fr This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. baseclick.eubroadpharm.comnih.gov The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. broadpharm.com

It is anticipated that this compound would readily participate in SPAAC reactions. The reaction with a DBCO derivative, for instance, would yield a stable, fused triazole product. This bioorthogonal reaction proceeds under mild, physiological conditions, making it ideal for labeling and bioconjugation studies. interchim.frbaseclick.eu The rate of SPAAC can be influenced by the structure of the cyclooctyne; for example, oxidation of an alcohol to a ketone on the cyclooctyne ring has been shown to increase the reaction rate. broadpharm.com

Table 2: Common Strained Alkynes Used in SPAAC

| Alkyne | Abbreviation | Key Features | Reference(s) |

| Dibenzocyclooctyne | DBCO | High reactivity, commercially available. | interchim.frbroadpharm.com |

| Bicyclo[6.1.0]nonyne | BCN | High reactivity, smaller and more hydrophilic than DBCO. | nih.gov |

| Azadibenzocyclooctyne | ADIBO | High reactivity, often faster than DBCO. | |

| Difluorinated Cyclooctyne | DIFO | Good stability and reactivity. |

Other [3+2] Cycloaddition Reactions (e.g., with Nitriles, Olefins)

The azide group's reactivity extends beyond alkynes. Azides can undergo [3+2] cycloaddition reactions with other dipolarophiles like nitriles and activated olefins.

Reaction with Nitriles: The cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles. This reaction often requires catalysis, for instance by silica (B1680970) sulfuric acid or other Lewis acids, to proceed efficiently. The reaction of this compound with a nitrile (R-C≡N) would be expected to yield a 1,5-disubstituted tetrazole, where the substituent from the nitrile is at the 5-position and the 4-oxobutan-2-yl group is on the N1 position of the tetrazole ring.

Reaction with Olefins: While the reaction of azides with unactivated olefins is generally slow, electron-deficient olefins can serve as effective partners in [3+2] cycloadditions to form triazoline rings. These initial adducts are often unstable and can rearrange or eliminate nitrogen. The reaction of this compound with an electron-deficient alkene, such as an α,β-unsaturated ketone or ester, could potentially lead to the formation of a triazoline intermediate.

Ketone Reactivity: Carbonyl Transformations

The ketone functionality at the C2 position of this compound exhibits the typical electrophilic character of a carbonyl carbon, making it susceptible to a wide range of nucleophilic attacks and condensation reactions.

Nucleophilic Additions and Condensations

The carbonyl group of this compound is expected to react with various nucleophiles in addition and condensation reactions, preserving the azide moiety under appropriate conditions.

Hydrazone and Oxime Formation: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazone. libretexts.orglibretexts.org This is a classic reaction for the characterization of aldehydes and ketones. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) would produce the corresponding oxime. These reactions proceed via nucleophilic attack on the carbonyl carbon followed by dehydration.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions would lead to the formation of an imine, also known as a Schiff base. This reversible reaction is fundamental in organic synthesis.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from NaCN or KCN and a weak acid, across the carbonyl double bond results in the formation of a cyanohydrin. This reaction creates a new stereocenter at the C2 position, yielding 2-cyano-4-azidobutan-2-ol.

Table 3: Common Nucleophilic Addition and Condensation Reactions of Ketones

| Reagent | Product Type | Conditions | Reference(s) |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic or basic | libretexts.orglibretexts.org |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic | |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic (pH 4-5) | |

| Hydrogen Cyanide (HCN) | Cyanohydrin | NaCN/KCN, weak acid (pH ~4-5) |

Alpha-Functionalization Strategies

The protons on the carbon atoms adjacent to the ketone group (α-carbons) are acidic and can be removed by a suitable base to form a nucleophilic enolate. This compound is an unsymmetrical ketone with two distinct α-positions: the methyl group (C1) and the methylene (B1212753) group (C3).

Enolate Formation: The regioselectivity of enolate formation can be controlled. masterorganicchemistry.com Using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) would favor the deprotonation of the less sterically hindered C1 methyl group, forming the kinetic enolate. libretexts.org In contrast, using a smaller, strong base like sodium hydride (NaH) or allowing the reaction to reach equilibrium at higher temperatures would favor the formation of the more substituted and thermodynamically more stable enolate at the C3 position (thermodynamic enolate). masterorganicchemistry.com

Alkylation and Halogenation: Once formed, these enolates can react with various electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position, leading to α-alkylation. Reaction with halogens (e.g., Br₂) would result in α-halogenation. These functionalizations provide a route to more complex derivatives of this compound.

Aldol (B89426) Condensation: The enolate of this compound could also act as a nucleophile and attack the carbonyl group of another molecule of this compound in a self-aldol condensation reaction. This would lead to the formation of a β-hydroxy ketone, further expanding the synthetic utility of this compound.

Reductions and Oxidations Affecting the Ketone Moiety

The ketone functional group in this compound presents a site for redox transformations that must be considered in the context of the sensitive azide group. The chemoselective reduction or oxidation of the carbonyl is crucial for the synthetic utility of the molecule.

Reductions

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 4-azidobutan-2-ol. This transformation is typically accomplished using hydride-based reducing agents. chemguide.co.uklibretexts.org The primary challenge and a key point of synthetic interest is achieving selective reduction of the ketone without concurrently reducing the azide moiety. arkat-usa.org

Commonly used reducing agents like sodium borohydride (B1222165) (NaBH₄) are often suitable for this purpose. NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can often selectively reduce ketones in the presence of azides under controlled conditions. chemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org

The general transformation is as follows:

CH₃-CO-CH₂-CH₂-N₃ + [H] → CH₃-CH(OH)-CH₂-CH₂-N₃

The reduction of a ketone leads to a secondary alcohol, a class of compounds containing a -CHOH group. libretexts.org While the reduction of α-azido ketones can sometimes be complicated by side reactions, the β-position of the azide in this compound (relative to the carbonyl) makes selective ketone reduction more straightforward. arkat-usa.org

Interactive Table: Reduction of the Ketone in this compound

| Reagent | Product | Reaction Type | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | 4-Azidobutan-2-ol | Nucleophilic Addition | Mild conditions often preserve the azide group. |

Oxidations

The oxidation of the ketone group in this compound is generally not a favorable or synthetically useful reaction. Ketones are inherently resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon. libretexts.orgsavemyexams.com

Oxidation of a ketone can only be achieved under harsh conditions using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). libretexts.orggeeksforgeeks.org However, these conditions typically lead to the destructive cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgsavemyexams.com For this compound, this would result in the fragmentation of the four-carbon backbone, yielding a mixture of carboxylic acids and other degradation products. Furthermore, the highly energetic azide group is unlikely to be stable under such strong oxidizing conditions. Consequently, the selective oxidation of the ketone moiety is not a practical transformation for this molecule.

Dual Reactivity and Orthogonal Functionalization Strategies

The bifunctional nature of this compound, possessing both an azide and a ketone group, makes it a valuable building block for synthesizing more complex molecules through orthogonal functionalization. vulcanchem.com This strategy involves the selective reaction of one functional group while the other remains unaffected, allowing for subsequent, independent modification of the second group. mit.edursc.org

The azide and ketone groups exhibit distinct reactivities, enabling a range of orthogonal transformations:

Azide Group Functionalization: The azide can participate in highly specific reactions that are tolerant of the ketone group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a prominent example of an orthogonal transformation, where the azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. mdpi.comresearchgate.net This reaction is highly selective and can be performed under mild, often aqueous, conditions. mit.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of click chemistry, SPAAC utilizes strained cyclooctynes (like DBCO) to react specifically with the azide group. nih.govrsc.org

Staudinger Reaction: The azide can be converted into other functional groups. For instance, reaction with triphenylphosphine (B44618) (PPh₃) and carbon disulfide (CS₂) transforms the azide into an isothiocyanate (4-isothiocyanatobutan-2-one), a precursor for various heterocyclic compounds. vulcanchem.comacs.org

Ketone Group Functionalization: The ketone can undergo standard carbonyl chemistry while the azide group is preserved.

Nucleophilic Addition: The ketone can react with various nucleophiles. For example, it can form hydrazones upon reaction with hydrazine, a transformation used in the synthesis of macrocycles. acs.org

Condensation Reactions: The ketone can participate in aldol or other condensation reactions with different carbonyl compounds. vulcanchem.com

Wittig Reaction: The carbonyl can be converted to an alkene using phosphorus ylides. vulcanchem.com

This orthogonal reactivity allows for the stepwise construction of molecules with distinct domains. For example, a molecule with an alkyne group can be attached via CuAAC, and the resulting product can then be further modified at the ketone position.

Interactive Table: Orthogonal Functionalization Strategies for this compound

| Target Group | Reagent(s) | Reaction Type | Product Functional Group | Orthogonal Group |

|---|---|---|---|---|

| Azide | Terminal Alkyne, Cu(I) catalyst | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Ketone |

| Azide | Dibenzyocyclooctyne (DBCO) | Strain-Promoted Cycloaddition (SPAAC) | 1,2,3-Triazole | Ketone |

| Azide | PPh₃, CS₂ | Staudinger-type reaction | Isothiocyanate | Ketone |

| Ketone | Hydrazine (N₂H₄) | Condensation / Nucleophilic Addition | Hydrazone | Azide |

Rearrangements and Decomposition Pathways under Controlled Reaction Conditions

While the azide group imparts high reactivity, it also introduces the potential for decomposition and molecular rearrangement, particularly under acidic or thermal conditions. Understanding these pathways is essential for controlling reactions involving this compound.

A notable decomposition pathway occurs under strong acidic conditions. Research has shown that the decomposition of this compound in concentrated hydrochloric acid results in the formation of diacetyl (butane-2,3-dione) and ammonia. surrey.ac.uk This transformation suggests a complex rearrangement mechanism initiated by the protonation of the carbonyl group or the azide, leading to the elimination of nitrogen gas and subsequent rearrangement of the carbon skeleton.

The proposed reaction is:

CH₃-CO-CH₂-CH₂-N₃ --(conc. HCl)--> CH₃-CO-CO-CH₃ + NH₃ + N₂

Another potential pathway, common to α-azido ketones, involves their reduction to α-amino ketones, which are known to be unstable. arkat-usa.org These intermediates can readily undergo intermolecular self-condensation followed by oxidation to form highly stable pyrazine (B50134) rings. arkat-usa.orgmdpi.com Although this compound is a β-azido ketone, its reduction product, 4-aminobutan-2-one, could potentially undergo similar, albeit likely intramolecular, cyclization or decomposition reactions under certain conditions.

Controlled thermal or photochemical conditions can also induce decomposition. The azide group can release dinitrogen (N₂) to form a highly reactive nitrene intermediate. d-nb.info This nitrene can then undergo various reactions, including C-H insertion or rearrangements, leading to a variety of products. The specific outcome would be highly dependent on the reaction solvent and conditions. For example, photolysis of α-azido alcohols generates nitrenes that can rearrange to form amides. d-nb.info

Applications of 4 Azidobutan 2 One in Advanced Organic Synthesis

Role as a Versatile Bifunctional Building Block

The synthetic utility of 4-Azidobutan-2-one stems from its bifunctional nature, possessing a ketone and an azide (B81097) group within its four-carbon framework. These two functional groups exhibit orthogonal reactivity, meaning one can be chemically manipulated without affecting the other, allowing for programmed and stepwise synthetic strategies.

The azide group is known for its participation in a range of reliable and high-yielding transformations. It is most famously employed in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. nih.govbroadpharm.com Additionally, the azide can undergo the Staudinger reaction with phosphines to form aza-ylides, which are intermediates for amine or imine formation, or be reduced to a primary amine. acs.org

The ketone carbonyl group offers a different set of synthetic possibilities. It can undergo nucleophilic addition with various reagents, form enamines, and participate in condensation reactions like aldol (B89426) or Knoevenagel condensations. The adjacent methylene (B1212753) protons are acidic and can be deprotonated to form an enolate, enabling alkylation and other alpha-functionalization reactions. nih.gov This dual reactivity makes this compound a highly adaptable substrate for introducing different functionalities into a target molecule.

| Functional Group | Reaction Type | Product/Intermediate |

|---|---|---|

| Azide (-N₃) | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Staudinger Reaction/Aza-Wittig | Iminophosphorane, Amine, Imine | |

| Ketone (C=O) | Condensation (e.g., with hydrazines) | Hydrazone, Oxime, Imine |

| Enolate Chemistry | α-Functionalized Ketone |

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. scirp.org this compound serves as a key starting material for several classes of these important compounds.

The most prominent application of the azide functionality in this compound is the synthesis of 1,2,3-triazole derivatives. Through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this compound can be coupled with a diverse range of terminal alkynes. researchgate.net This reaction reliably produces 1,4-disubstituted 1,2,3-triazoles where the butan-2-one moiety is attached to the N-1 position of the heterocyclic ring. semanticscholar.org The robustness and wide functional group tolerance of this reaction allow for the straightforward synthesis of a library of triazole-containing ketones, which can be further elaborated through the ketone handle.

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1-(1-(Butan-2-one))-4-(R)-1,2,3-triazole |

The synthesis of five- and six-membered heterocycles like pyrroles and pyridines from this compound is also an area of significant interest. Research has demonstrated that γ-azido ketones can be transformed into functionalized pyrrolines and subsequently into 1H-pyrroles. acs.orgnih.gov This transformation proceeds via a Staudinger reaction with triphenylphosphine (B44618) to form an iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction by attacking the ketone carbonyl. The resulting pyrroline (B1223166) can then be converted to the aromatic pyrrole. acs.orgnih.gov

For pyridine (B92270) synthesis, classical methods such as the Hantzsch synthesis typically involve the condensation of an aldehyde, a nitrogen source like ammonia, and two equivalents of a β-keto ester. wikipedia.orgorganic-chemistry.orgthermofisher.com The ketone functionality in this compound makes it a potential, though less conventional, substrate for such multi-component reactions. More directly, related azido (B1232118) compounds have been used to generate tetrahydropyridines through intramolecular aza-Wittig reactions, suggesting a viable pathway from this compound to pyridine precursors. researchgate.net

The dual functionality of this compound is particularly powerful for constructing more complex fused and bridged heterocyclic systems through intramolecular or tandem reactions. For instance, α-azido ketones have been shown to undergo condensation with propargylic amines. nih.gov The resulting azido-enamine intermediate can then undergo an efficient intramolecular cycloaddition between the azide and alkyne moieties to generate fused nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrazine products. nih.gov This strategy of combining intermolecular condensation with intramolecular cycloaddition highlights a sophisticated use of azido ketones as building blocks. Proximity-induced reactions, where a reversible bond formation brings the azide and a reactive partner together to facilitate an intramolecular reaction, represent another advanced strategy for which this compound is a suitable candidate. wgtn.ac.nz

Pyrrole and Pyridine Scaffolds

Construction of Complex Molecular Architectures

The ability to reliably form heterocyclic rings and engage in orthogonal coupling reactions makes this compound a key component in the assembly of complex molecular architectures. The CuAAC reaction, in particular, is a powerful tool for linking different molecular fragments together, a strategy widely used in the construction of dendrimers, polymers, and macrocycles.

The synthesis of macrocyclic structures often benefits from the efficiency of the click reaction. A derivative of this compound has been used as a precursor in the acid-promoted cyclooligomerization to form large 14- and 28-membered polyazamacrocycles. This demonstrates how a simple acyclic building block can be used to generate significant molecular complexity in a controlled manner. The formation of complex fused heterocyclic systems, such as the triazolo-pyrazines mentioned previously, further underscores the utility of this compound in building intricate molecular frameworks from simple starting materials. nih.gov

Development of Linkers and Scaffolds for Multi-Component Assemblies

In modern medicinal chemistry and chemical biology, there is a high demand for heterobifunctional linkers capable of connecting two different molecular entities, such as a protein-targeting ligand and a reporter molecule or a therapeutic payload. This is the core principle behind technologies like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). nih.govchemsrc.com

While the related compound 4-azidobutylamine is a known PROTAC linker, this compound offers distinct advantages as a heterobifunctional scaffold. chemsrc.comresearchgate.net The azide group serves as a robust handle for one conjugation event, typically a CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. broadpharm.commedchemexpress.com The ketone provides a second, orthogonal site for attachment. It can be condensed with a molecule containing a hydrazide to form a stable hydrazone bond—a linkage used in the FDA-approved ADC, Mylotarg—or with a hydroxylamine (B1172632) to form an oxime. nih.gov This allows for a modular, two-step assembly of complex bioconjugates where two different molecules can be precisely linked through the this compound scaffold.

| Conjugation Site | Reaction | Partner Molecule (Molecule A) | Resulting Linkage |

|---|---|---|---|

| Azide (-N₃) | Click Chemistry (e.g., CuAAC) | Alkyne-functionalized | Triazole Ring |

| Ketone (C=O) | Condensation | Hydrazide- or Hydroxylamine-functionalized | Hydrazone or Oxime Bond |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 4-azidobutylamine |

| Ammonia |

| Copper(I) sulfate |

| Ethyl acetoacetate |

| Formaldehyde |

| Hydrazine (B178648) |

| Hydroxylamine |

| Mylotarg |

| Propargylic amine |

| Pyridine |

| Pyrrole |

| Sodium ascorbate |

| Tetrahydropyridine |

| Triazole |

| Triphenylphosphine |

| Urea |

Integration of 4 Azidobutan 2 One in Materials Science and Polymer Chemistry

Polymer Functionalization through Click Chemistry

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way polymers are functionalized. nih.gov This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it an ideal tool for polymer modification. vulcanchem.com The azide (B81097) group of 4-Azidobutan-2-one is a prime handle for such click reactions. nih.gov

Polymers bearing alkyne groups can be readily functionalized by reacting them with this compound in the presence of a copper(I) catalyst. This process results in the formation of a stable triazole linkage and introduces a ketone group onto the polymer side chain or at the chain end. sigmaaldrich.comrsc.org This ketone functionality can then be used for a variety of subsequent chemical transformations, such as condensation reactions with hydrazines or amines, or in the formation of oximes, providing a gateway to a diverse range of functional materials. nih.gov

The versatility of this approach allows for the precise introduction of functionalities into a polymer structure, which can significantly alter its physical and chemical properties. For instance, the introduction of ketone groups can enhance the polarity of a polymer, affecting its solubility and thermal properties.

Table 1: Click Chemistry Reactions for Polymer Functionalization

| Reaction Type | Reactants | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized polymer + this compound | Polymer with pendant 1,2,3-triazole and ketone group | High efficiency, mild reaction conditions, formation of stable triazole linkage. nih.govvulcanchem.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne-functionalized polymer + this compound | Polymer with pendant triazole and ketone group | Copper-free, suitable for biological applications where copper toxicity is a concern. rsc.org |

Design and Synthesis of Functional Polymeric Materials

The bifunctional nature of this compound makes it a particularly interesting monomer for the design and synthesis of complex polymeric materials with advanced architectures.

Hydrogels and Cross-linked Networks

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. univ-orleans.fr Their properties are highly dependent on the cross-linking density and the chemical nature of the polymer chains. "Click" hydrogels, formed through click chemistry reactions, have gained significant attention due to the high efficiency and specificity of the cross-linking process. universite-paris-saclay.fr

This compound can be utilized in the synthesis of hydrogels in several ways. For instance, a polymer with pendant alkyne groups can be cross-linked with a diazide cross-linker, or a polymer with pendant azide groups, potentially derived from the polymerization of an azide-containing monomer, could be cross-linked with a dialkyne. The ketone group of this compound, once incorporated into the polymer network, can serve as a point for further modification or for introducing stimuli-responsive behavior. For example, the ketone groups could be used to form pH-sensitive linkages within the hydrogel structure.

Block Copolymers and Graft Copolymers

Block copolymers and graft copolymers are classes of polymers with unique morphologies and properties arising from the covalent linkage of chemically distinct polymer chains. acs.orgrsc.org The synthesis of these complex architectures often relies on controlled polymerization techniques and efficient coupling reactions.

This compound can serve as a key building block in the synthesis of both block and graft copolymers. For example, a polymer chain can be initiated or terminated with a group that can be converted to either an azide or a ketone. The remaining functional group can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer.

In the synthesis of graft copolymers, a polymer backbone can be functionalized with either azide or ketone groups using this compound. mdpi.com Subsequently, polymer chains with complementary functional groups (e.g., alkyne-terminated polymers) can be "grafted" onto the backbone via click chemistry. rsc.org The ability to precisely control the grafting density and the nature of the grafted chains allows for the fine-tuning of the copolymer's properties.

Surface Modification and Bioconjugation to Materials

The modification of material surfaces is crucial for a wide range of applications, from improving biocompatibility to enhancing adhesion. Bioconjugation, the covalent attachment of biomolecules to surfaces, is a key technique in the development of biosensors, medical implants, and drug delivery systems. nih.gov The azide group is a powerful tool for surface modification due to its ability to participate in highly selective click reactions. rsc.org

Surfaces can be functionalized with alkyne groups and subsequently reacted with this compound to introduce ketone functionalities. These ketone groups can then be used for the immobilization of biomolecules containing hydrazine (B178648) or aminooxy groups, forming stable hydrazone or oxime linkages. This two-step approach provides a versatile platform for creating functional surfaces with controlled densities of immobilized biomolecules.

Table 2: Potential Strategy for Surface Modification using this compound

| Step | Procedure | Purpose | Relevant Chemistry |

| 1. Surface Priming | Functionalize the material surface with alkyne groups. | To create reactive sites for click chemistry. | Silanization with alkyne-silanes, plasma polymerization of alkyne-containing monomers. |

| 2. Ketone Introduction | React the alkyne-functionalized surface with this compound via CuAAC. | To introduce ketone functionalities onto the surface. | Copper(I)-catalyzed azide-alkyne cycloaddition. rsc.org |

| 3. Bioconjugation | React the ketone-functionalized surface with a biomolecule containing a hydrazine or aminooxy group. | To covalently attach biomolecules to the surface. | Hydrazone or oxime bond formation. |

Development of Smart Materials and Responsive Systems

Smart materials, also known as responsive materials, are designed to change their properties in response to external stimuli such as changes in pH, temperature, or light. mdpi.com This responsiveness is achieved by incorporating specific chemical moieties into the material's structure. The dual functionality of this compound offers intriguing possibilities for the development of such smart materials.

The ketone group can be used to create linkages that are sensitive to certain stimuli. For example, hydrazone bonds are known to be cleavable under acidic conditions, which could be exploited to create pH-responsive drug delivery systems. A polymer network containing ketone groups derived from this compound could be loaded with a drug attached via a hydrazone linker. In the acidic environment of a tumor, for instance, the hydrazone bond would break, releasing the drug in a targeted manner.

The azide group, on the other hand, allows for the facile incorporation of other functional molecules via click chemistry. nih.gov This could include photo-responsive groups that change their conformation upon exposure to light, or thermo-responsive polymers that undergo a phase transition at a specific temperature. The ability to combine these different responsive elements within a single material opens up exciting avenues for the creation of multi-responsive systems with complex and programmable behaviors.

Computational and Theoretical Investigations of 4 Azidobutan 2 One and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 4-azidobutan-2-one. Methods like Density Functional Theory (DFT) are employed to investigate the distribution of electrons and predict molecular properties. ijcce.ac.irmdpi.com

The electronic nature of the azide (B81097) group is a primary determinant of the molecule's reactivity. The azide functional group is considered a "protected" amine and is known for its energetic properties. nottingham.ac.uk Frontier Molecular Orbital (FMO) theory helps in understanding the reactivity, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's behavior in chemical reactions. nottingham.ac.uk For a generic organic azide, the HOMO is characterized by a node at the central nitrogen atom (N2), with the largest lobe at the terminal nitrogen (N1). nottingham.ac.uk The LUMO possesses two nodes between the nitrogen atoms. nottingham.ac.uk

The presence of the ketone functional group in this compound introduces additional complexity to its electronic structure. The carbonyl group is electron-withdrawing, which can influence the charge distribution across the entire molecule, including the azide moiety. This interaction can affect the reactivity of both the azide and the carbonyl groups. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and charge distribution within a molecule. ijcce.ac.irnih.gov For molecules containing azide groups, NBO analysis can reveal the extent of charge delocalization and the nature of the bonds between the nitrogen atoms and the carbon chain.

Table 1: General Electronic Properties of Functional Groups in this compound

| Functional Group | Key Electronic Features | Predicted Influence on Reactivity |

| Azide (-N₃) | 1,3-dipolar character, high energy | Participates in cycloaddition reactions, can act as a nitrene precursor. nottingham.ac.ukresearchgate.net |

| Ketone (C=O) | Electron-withdrawing, polar | Site for nucleophilic attack, influences acidity of α-protons. researchgate.net |

This table provides a generalized overview of the electronic properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. bilkent.edu.tr Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates that are often difficult to detect experimentally. bilkent.edu.tr

One of the most important reactions of organic azides is the [3+2] cycloaddition with alkynes, often referred to as "click chemistry," to form triazoles. Computational studies on the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have shown that the reaction can proceed through either a mononuclear or a binuclear copper mechanism, with the binuclear pathway often being energetically favored. rsc.org DFT calculations can determine the activation energies for these pathways. rsc.org

The decomposition of azides, which can be initiated by heat or light, is another area where computational modeling provides valuable insights. These reactions can proceed through the formation of a highly reactive nitrene intermediate. acs.org Theoretical studies can model the decomposition pathway and the subsequent reactions of the nitrene, such as C-H insertion or rearrangement.

For this compound, the presence of the ketone group could lead to unique intramolecular reactions. For instance, a possible reaction is an intramolecular Schmidt reaction, which has been studied computationally for related allylic azides. Such studies help in rationalizing the stereochemical outcomes of these reactions.

Table 2: Computationally Studied Reaction Types for Organic Azides

| Reaction Type | Computational Method | Key Findings from Studies on Related Molecules |

| Azide-Alkyne Cycloaddition | DFT | Elucidation of mononuclear vs. binuclear catalytic cycles, calculation of activation barriers. rsc.org |

| Thermal/Photochemical Decomposition | DFT, CCSD(T) | Identification of nitrene intermediates, analysis of competing reaction pathways. acs.orgrsc.org |

| Intramolecular Schmidt Reaction | DFT | Rationalization of diastereoselectivity based on conformational analysis of intermediates. |

This table summarizes findings from computational studies on reactions relevant to organic azides.

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional shape or conformation of this compound is crucial for its reactivity and interactions. Conformational analysis through computational methods can predict the most stable arrangements of the atoms in the molecule. rsc.org For molecules with flexible chains, multiple conformers can exist, and their relative energies can be calculated.

In azido-ketones, intramolecular electrostatic interactions between the azide and ketone groups can influence the conformational preferences. rsc.org For example, in 3-azidocholestan-6-ones, such interactions were found to affect the equilibrium between different isomers. rsc.org For this compound, rotations around the C-C single bonds will lead to various staggered and eclipsed conformations, with the anti-periplanar arrangement of the bulky groups generally being the most stable.

Computational chemistry is also used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. acs.org For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. The characteristic azide stretch is a strong absorption typically found around 2100 cm⁻¹. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra. acs.org

Table 3: Predicted Spectroscopic Data for a Generic Aliphatic Azide

| Spectroscopic Technique | Characteristic Signal | Predicted Range/Value |

| FT-IR | Azide (N₃) stretch | ~2100 cm⁻¹ |

| ¹H NMR | Protons on carbon adjacent to N₃ | δ 3.0-4.0 ppm |

| ¹³C NMR | Carbon adjacent to N₃ | δ 50-60 ppm |

This table presents typical spectroscopic values for aliphatic azides based on general knowledge and not specific calculations for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov The accuracy of MD simulations is highly dependent on the force field parameters used to describe the potential energy of the system. nih.gov

For organic azides, specific parameters for the azido (B1232118) group are often required to be developed for use in standard force fields like the Generalized Amber Force Field (GAFF). nih.gov These parameters are typically derived from high-level quantum chemical calculations, such as DFT. nih.gov The development of such parameters for both aliphatic and aromatic azides allows for more accurate MD simulations of these compounds in various environments. nih.gov

MD simulations of this compound could be used to study its behavior in different solvents, providing insights into solvation effects on its conformation and reactivity. In a biological context, if this compound or its derivatives are used as molecular probes, MD simulations can help to understand their binding modes and interactions within the active site of a protein. nih.gov

Analytical Methodologies for Characterization and Quantitation of 4 Azidobutan 2 One and Its Reaction Products

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the precise molecular structure of 4-azidobutan-2-one. numberanalytics.comjchps.comresearchgate.netnptel.ac.in By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the functional groups present. jchps.comresearchgate.netnptel.ac.in

Infrared (IR) Spectroscopy is particularly effective for identifying the key functional groups within the this compound molecule. The presence of a strong absorption band in the region of 2100-2150 cm⁻¹ is a definitive indicator of the azido (B1232118) (-N₃) group. vulcanchem.com Concurrently, a sharp absorption peak around 1710-1720 cm⁻¹ confirms the existence of the carbonyl (C=O) group of the ketone. vulcanchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl protons adjacent to the carbonyl group, the methylene (B1212753) protons situated between the carbonyl and azido groups, and the methylene protons directly attached to the azido group. vulcanchem.com Similarly, the ¹³C NMR spectrum would exhibit characteristic peaks for the carbonyl carbon, as well as the different methyl and methylene carbons. vulcanchem.com

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. vulcanchem.comneu.edu.tr This technique provides a precise molecular formula and offers clues about the molecule's structure by analyzing the masses of the fragments produced upon ionization. vulcanchem.com High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate molecular weight information. rsc.org

| Technique | Functional Group/Atom | Characteristic Signal/Peak |

|---|---|---|

| IR Spectroscopy | Azido (-N₃) | ~2100-2150 cm⁻¹ |

| IR Spectroscopy | Carbonyl (C=O) | ~1710-1720 cm⁻¹ |

| ¹H NMR Spectroscopy | Methyl protons (CH₃-CO) | Specific chemical shift (ppm) |

| ¹H NMR Spectroscopy | Methylene protons (CO-CH₂-CH₂) | Specific chemical shift (ppm) |

| ¹H NMR Spectroscopy | Methylene protons (CH₂-N₃) | Specific chemical shift (ppm) |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | Specific chemical shift (ppm) |

| ¹³C NMR Spectroscopy | Methyl and Methylene carbons | Specific chemical shifts (ppm) |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to C₄H₇N₃O |

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components, making it essential for assessing the purity of this compound and its reaction products. kau.edu.sathermopedia.comslideshare.netjetir.org The principle lies in the differential partitioning of compounds between a stationary phase and a mobile phase. jetir.org

High-Performance Liquid Chromatography (HPLC) is a powerful method for purity assessment. researchgate.netnih.govsepscience.com In a typical setup, a solution of the compound is passed through a column packed with a stationary phase. By carefully selecting the stationary phase and the composition of the mobile phase, components of a mixture can be separated based on their relative affinities. waters.com For azido compounds, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netnih.gov A UV detector is commonly used to detect the separated components as they elute from the column. researchgate.netnih.gov The purity of a sample can be determined by the relative area of the peak corresponding to the desired compound. Photodiode array (PDA) detectors can further assess peak purity by comparing UV-Vis spectra across a single peak. sepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile compounds. In GC, the sample is vaporized and passed through a long column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for identification. researchgate.net This combination provides both separation and structural information.

| Technique | Principle | Application for this compound |

|---|---|---|

| HPLC | Separation based on polarity and interaction with stationary/mobile phases. | Purity assessment, quantification of starting material and products. |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Identification of volatile reaction products and impurities. |

Crystallographic Studies of Compound and Key Intermediates

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams allow for the calculation of a detailed electron density map, from which the precise positions of atoms and the nature of chemical bonds can be determined. wikipedia.org

While obtaining a suitable single crystal of the relatively small and potentially liquid this compound might be challenging, crystallographic studies of its solid derivatives or key reaction intermediates can provide invaluable structural insights. For instance, if this compound is used to synthesize a stable, crystalline heterocyclic compound like a triazole, an X-ray structure of that product would confirm the regioselectivity of the reaction and the exact stereochemistry of the newly formed ring. thieme-connect.comrsc.org Similarly, crystalline intermediates in a reaction pathway can be isolated and their structures determined, offering a snapshot of the reaction mechanism. cdnsciencepub.commdpi.com

Development of In-situ Monitoring Techniques for Reactions

The ability to monitor chemical reactions as they happen provides a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.comfrontiersin.org In-situ monitoring techniques are particularly valuable for reactions involving potentially unstable species like azides.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a powerful tool for this purpose. acs.orgresearchgate.netnih.gov By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the disappearance of starting materials and the appearance of products over time. acs.orgresearchgate.netnih.gov Techniques like Signal Amplification by Reversible Exchange (SABRE) can enhance the sensitivity of NMR, allowing for the monitoring of reactions at low concentrations. acs.orgresearchgate.netnih.govnih.gov This has been successfully applied to follow the progress of azide-alkyne cycloaddition reactions, often referred to as "click chemistry," in real time. acs.orgresearchgate.netnih.govnih.gov

Real-time High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers another robust approach for in-situ reaction monitoring. rsc.org Automated systems can withdraw small aliquots from a reaction mixture at specified times, dilute them, and immediately inject them into an HPLC-MS system. rsc.org This provides quantitative data on the concentration of reactants, intermediates, and products throughout the course of the reaction, which is invaluable for mechanistic studies and process optimization. rsc.org This method is particularly useful for complex reactions where multiple products or isomers may be formed. rsc.org

Future Research Directions and Emerging Paradigms for 4 Azidobutan 2 One

Development of Novel Synthetic Applications

The dual functionality of 4-Azidobutan-2-one makes it a valuable building block in organic synthesis. vulcanchem.com Future research is poised to expand its utility far beyond its current applications.

One of the most promising areas is the synthesis of novel heterocyclic compounds. The azide (B81097) and ketone groups can participate in various intramolecular and intermolecular reactions to form a wide array of nitrogen- and oxygen-containing heterocycles. vulcanchem.com For instance, the well-established "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be utilized to create 1,2,3-triazole derivatives. vulcanchem.comscience.gov These triazoles are significant scaffolds in medicinal chemistry. vulcanchem.comscience.gov Further exploration could involve using substituted alkynes to generate a library of diverse triazole-containing molecules for biological screening.

Moreover, the ketone functionality can be a handle for a variety of transformations. Reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations can be employed to build molecular complexity. The development of one-pot, multi-component reactions involving both the azide and ketone groups could lead to the efficient synthesis of complex molecules from simple starting materials.

A particularly interesting derivative, 4-isothiocyanatobutan-2-one (B1656034), is synthesized from this compound and has been investigated for its biological activities. vulcanchem.com Future work could focus on developing new derivatives by modifying the isothiocyanate group or the ketone, potentially leading to compounds with enhanced or novel therapeutic properties. vulcanchem.com For example, the reaction of 4-isothiocyanatobutan-2-one with hydrazine (B178648) has been shown to produce precursors for polyazamacrocycles, which have applications in various fields including medicine and materials science. nih.govacs.orgresearchgate.net

| Potential Synthetic Application | Key Reaction Type | Resulting Molecular Scaffold |

| Heterocycle Synthesis | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazoles |

| Heterocycle Synthesis | Intramolecular Cyclization | Pyrimidines and other N-heterocycles |

| Functional Group Transformation | Staudinger Reaction | Iminophosphoranes |

| Derivatization | Reaction with Carbon Disulfide/Triphenylphosphine (B44618) | 4-Isothiocyanatobutan-2-one |

Expansion into Unexplored Chemical Spaces and Reactivity Modes

The exploration of "unexplored chemical space" is a key theme in modern drug discovery and materials science. riken.jpnih.gov this compound can serve as a gateway to novel molecular architectures that are currently underrepresented in chemical databases.

One avenue for exploration is the investigation of the azide group's reactivity beyond the standard click chemistry. For example, the reactivity of azides in the presence of different catalysts or under photochemical conditions could lead to new transformations. The azide can also participate in reactions like the Staudinger ligation for bioconjugation or be reduced to a primary amine, opening up another dimension of chemical diversity.

The interplay between the azide and ketone functionalities presents opportunities for discovering novel reactivity modes. For instance, intramolecular reactions could be triggered under specific conditions (e.g., acid or base catalysis, metal catalysis, or photolysis) to generate unique cyclic or bicyclic structures. vulcanchem.com The study of these reactions could provide fundamental insights into the reactivity of bifunctional compounds.

Furthermore, the concept of "catalytic promiscuity," where an enzyme catalyzes a reaction different from its natural one, could be applied to this compound. researchgate.net Halohydrin dehalogenases, for example, are known to catalyze the ring-opening of epoxides with azide as a nucleophile. researchgate.net It would be intriguing to explore if these or other enzymes could catalyze novel transformations of this compound, leading to enantiomerically pure products.

| Research Area | Concept | Potential Outcome for this compound |

| Novel Reactivity | Photochemical activation of the azide | Generation of nitrenes for C-H insertion or cyclization reactions |

| Bifunctional Reactivity | Acid-catalyzed intramolecular cyclization | Synthesis of novel heterocyclic scaffolds |

| Biocatalysis | Enzymatic transformations | Enantioselective synthesis of chiral building blocks |

| Click Chemistry Diversification | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Bioorthogonal labeling applications without a copper catalyst |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, reproducibility, and scalability. mpg.denoelresearchgroup.comsyrris.com The integration of this compound into these modern platforms is a crucial future direction.

Flow chemistry is particularly well-suited for handling potentially hazardous reagents like organic azides. noelresearchgroup.com The small reaction volumes and precise control over reaction parameters in flow reactors minimize the risks associated with the thermal decomposition of azides. The synthesis of this compound itself, which can be prepared from methyl vinyl ketone and hydrazoic acid, could be made safer and more efficient using a flow process. vulcanchem.com

Furthermore, multi-step syntheses involving this compound as an intermediate can be "telescoped" in a continuous flow setup, eliminating the need for isolation and purification of intermediates. mpg.de This can significantly shorten synthesis times and reduce waste. For example, a flow process could be designed to first synthesize this compound, which then reacts in a subsequent flow reactor to form a triazole or another derivative.

Automated synthesis platforms can be used to rapidly generate libraries of compounds based on the this compound scaffold. syrris.comnih.gov By systematically varying the reaction partners and conditions, a large number of derivatives can be synthesized and screened for desired properties, accelerating the discovery of new bioactive molecules or materials.

| Technology | Advantage for this compound Chemistry | Example Application |

| Flow Chemistry | Enhanced safety for handling azides | Continuous synthesis of this compound |

| Flow Chemistry | Telescoping of multi-step reactions | Integrated synthesis and derivatization of this compound |

| Automated Synthesis | High-throughput library generation | Rapid synthesis of a diverse set of triazole derivatives for screening |

| In-line Analysis | Real-time reaction monitoring and optimization | Optimization of reaction conditions for novel transformations |

Challenges and Opportunities in Scalable Research Synthesis

While this compound holds great promise, its wider application in research is dependent on its availability in larger quantities. The scalable synthesis of this compound presents both challenges and opportunities.

A primary challenge is the safe handling of hydrazoic acid or other azide sources on a larger scale. Developing a robust and safe protocol for the synthesis of this compound is crucial. This could involve the use of in-situ generated hydrazoic acid or alternative, safer azidating agents. As mentioned, flow chemistry offers a significant opportunity to mitigate these safety concerns.

Another challenge is the purification of this compound, as residual impurities can affect subsequent reactions. The development of efficient purification methods, such as crystallization or chromatography protocols suitable for larger scales, is necessary.

The opportunity lies in developing a cost-effective and environmentally friendly synthesis. This could involve the use of greener solvents, catalytic methods to reduce waste, and optimizing reaction conditions to maximize yield and minimize energy consumption. vulcanchem.com A successful scalable synthesis would make this compound more accessible to the broader research community, fostering its use in a wider range of applications, from academic research to industrial R&D.

| Aspect | Challenge | Opportunity |

| Safety | Handling of potentially explosive azide reagents on a larger scale. | Development of safer, in-situ generation methods or utilization of flow chemistry to minimize hazards. |

| Purification | Removal of impurities that can interfere with subsequent reactions. | Optimization of crystallization or chromatography methods for efficient large-scale purification. |

| Cost-Effectiveness | High cost of starting materials or reagents. | Exploration of alternative, more economical synthetic routes and reagents. |

| Environmental Impact | Use of hazardous solvents and generation of waste. | Implementation of green chemistry principles, such as catalytic methods and use of benign solvents. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Azidobutan-2-one to improve yield and purity?

- Methodological Answer : Systematically vary reaction parameters such as temperature (e.g., 0°C to 50°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of the azide source. Monitor intermediate steps using TLC or inline GC-MS. Validate purity via column chromatography and compare yields against established protocols (e.g., diazo transfer reactions). Include tabulated data on yield vs. solvent choice for reproducibility .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should conflicting spectral interpretations be resolved?

- Methodological Answer : Use H NMR to confirm ketone adjacency (δ ~2.1 ppm for CHCO) and C NMR for carbonyl identification (δ ~207 ppm). IR spectroscopy should show a distinct azide stretch (~2100 cm). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation. If ambiguities arise (e.g., overlapping peaks), replicate measurements under deuterated solvents or use 2D NMR techniques (HSQC, HMBC) .

Q. How can researchers assess the stability of this compound under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples in varying environments (light, humidity, temperature) and analyze degradation products via LC-MS. Quantify azide decomposition using iodometric titration. Report time-dependent stability data in tabular form, comparing results to literature values (e.g., half-life at 25°C vs. 40°C) .

Advanced Research Questions